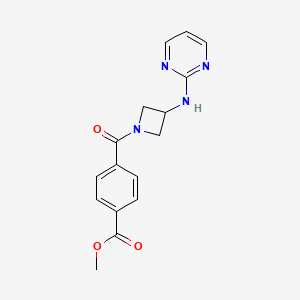

Methyl 4-(3-(pyrimidin-2-ylamino)azetidine-1-carbonyl)benzoate

Beschreibung

Methyl 4-(3-(pyrimidin-2-ylamino)azetidine-1-carbonyl)benzoate is a synthetic small molecule characterized by a benzoate ester core linked to an azetidine ring. This compound is hypothesized to exhibit kinase inhibitory activity due to the pyrimidine fragment, a common pharmacophore in kinase-targeting drugs. Its methyl ester group may influence lipophilicity and metabolic stability compared to ethyl ester analogs.

Eigenschaften

IUPAC Name |

methyl 4-[3-(pyrimidin-2-ylamino)azetidine-1-carbonyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O3/c1-23-15(22)12-5-3-11(4-6-12)14(21)20-9-13(10-20)19-16-17-7-2-8-18-16/h2-8,13H,9-10H2,1H3,(H,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCESSIVZCOBLRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)N2CC(C2)NC3=NC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(3-(pyrimidin-2-ylamino)azetidine-1-carbonyl)benzoate typically involves multiple steps, starting with the preparation of the pyrimidinylamine core This core can be synthesized through a reaction between a suitable pyrimidine derivative and an amine source under controlled conditions

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized reactors and equipment to ensure consistency and purity. The process may also include purification steps such as recrystallization or chromatography to achieve the desired quality.

Types of Reactions:

Reduction: Reduction reactions may involve the addition of hydrogen atoms or the removal of oxygen atoms.

Substitution: Substitution reactions can occur at various positions on the pyrimidinyl or azetidine rings, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation reactions may use reagents such as hydrogen peroxide or potassium permanganate.

Reduction reactions might involve hydrogen gas and a suitable catalyst.

Substitution reactions could employ various nucleophiles or electrophiles depending on the desired substitution pattern.

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, each with different functional groups and properties.

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: In biological research, the compound may be used to study enzyme inhibition or as a probe to investigate biological pathways.

Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Industry: In the industrial sector, the compound can be used in the production of pharmaceuticals, agrochemicals, and other chemical products.

Wirkmechanismus

The mechanism by which Methyl 4-(3-(pyrimidin-2-ylamino)azetidine-1-carbonyl)benzoate exerts its effects involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Comparison

Key Observations

Ester Group Variation: The target compound’s methyl ester may enhance metabolic stability compared to ethyl esters (e.g., I-6230, I-6232) due to reduced susceptibility to esterase-mediated hydrolysis .

Heterocyclic Substituents: The pyrimidin-2-ylamino group in the target compound distinguishes it from the pyridazine (I-6230) and isoxazole (I-6373) substituents in the I-series. Pyrimidine’s nitrogen-rich structure favors interactions with ATP-binding pockets in kinases, whereas pyridazines or isoxazoles may target alternative residues . Compound 11f () incorporates a fused dihydropyrimido-pyrimidinone system, suggesting broader polypharmacology but reduced selectivity compared to the simpler azetidine-pyrimidine scaffold .

Compound 11f’s benzodiazepine core provides a rigid, planar structure for multi-kinase inhibition but may limit bioavailability due to high molecular weight .

Biological Target Implications: The I-series compounds () are reported to inhibit kinases like MAPK, while methylisoxazole/thioether variants (e.g., I-6373) may target redox-sensitive enzymes . The target compound’s pyrimidine-azetidine hybrid likely prioritizes kinases requiring small, polar ligands.

Biologische Aktivität

Methyl 4-(3-(pyrimidin-2-ylamino)azetidine-1-carbonyl)benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and therapeutic potential, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a benzoate moiety, a pyrimidine ring, and an azetidine group. The molecular formula is , with a molecular weight of 284.32 g/mol. The structural representation is crucial for understanding its interaction with biological targets.

Synthesis

The synthesis of Methyl 4-(3-(pyrimidin-2-ylamino)azetidine-1-carbonyl)benzoate typically involves multi-step organic reactions, including:

- Formation of the Pyrimidine Ring : This can be achieved through cyclization reactions involving appropriate precursors.

- Synthesis of the Azetidine Ring : Achieved through ring-closing reactions of suitable intermediates.

- Coupling Reactions : The pyrimidine and azetidine rings are coupled using amide bond formation techniques.

Anticancer Activity

Recent studies have shown that derivatives of this compound exhibit significant anticancer activity. For instance, a series of (4/3-(pyrimidin-2-ylamino)benzoyl)hydrazine derivatives were synthesized and evaluated for their antiproliferative effects against human cancer cell lines HepG2 and A549. The IC50 values for these compounds were determined using the MTT assay, revealing promising results.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Compound A | 12.5 | HepG2 |

| Compound B | 18.7 | A549 |

These findings suggest that modifications to the structure can enhance anticancer properties, indicating a structure-activity relationship (SAR) that warrants further exploration .

The mechanism by which Methyl 4-(3-(pyrimidin-2-ylamino)azetidine-1-carbonyl)benzoate exerts its biological activity is believed to involve modulation of specific enzyme activities or receptor interactions. For example, it may inhibit certain kinases involved in cancer progression or induce apoptosis in cancer cells through various signaling pathways .

Case Studies

In a notable study, a derivative of this compound was tested for its efficacy against BRAF(V600E)-mutated melanoma cells. The results demonstrated that the compound inhibited cell proliferation and induced apoptosis significantly more than control treatments .

Future Directions

Given the promising biological activities observed, further research is needed to explore:

- In Vivo Studies : To assess the efficacy and safety profiles in animal models.

- Mechanistic Studies : To elucidate the precise pathways affected by the compound.

- Optimization : To refine the structure for improved potency and selectivity against target cells.

Q & A

Q. What synthetic strategies are recommended for constructing the azetidine-pyrimidine-benzoate scaffold in this compound?

The synthesis typically involves sequential coupling reactions. For example:

- Step 1 : Prepare the azetidine-pyrimidine intermediate via nucleophilic substitution, where pyrimidin-2-amine reacts with an azetidine precursor (e.g., 3-bromoazetidine) under basic conditions (K₂CO₃/DMF, 80°C).

- Step 2 : Couple the azetidine-pyrimidine intermediate with methyl 4-(chlorocarbonyl)benzoate using a carbodiimide coupling agent (e.g., EDCI/HOBt) in anhydrous dichloromethane. Characterization of intermediates via ¹H NMR (e.g., δ 7.8–8.2 ppm for aromatic protons, δ 3.8–4.5 ppm for azetidine protons) and IR (C=O stretch at ~1700 cm⁻¹) is critical .

Q. How is the purity and structural identity of this compound validated in academic research?

A multi-technique approach is used:

- Melting Point Analysis : Compare experimental values (e.g., 268–287°C) with literature data to assess purity .

- ¹H NMR Spectroscopy : Confirm the presence of key protons (e.g., methyl ester at δ 3.9 ppm, pyrimidine NH at δ 8.1 ppm).

- Elemental Analysis : Verify calculated vs. experimental C/H/N ratios (e.g., C: 60.95–73.08%, N: 10.26–12.54%) to detect impurities .

Advanced Research Questions

Q. How can researchers resolve contradictory spectroscopic data during structural elucidation?

Contradictions often arise from tautomerism or solvent effects. For example:

- Case Study : If ¹H NMR shows unexpected splitting in azetidine protons, perform variable-temperature NMR to distinguish dynamic conformational changes from impurities.

- 2D NMR Techniques (e.g., COSY, HSQC) can clarify ambiguous coupling patterns. Cross-validate with FT-IR (amide I/II bands) and HPLC-MS to confirm molecular weight .

Q. What strategies optimize reaction yields for analogous benzoate-azetidine conjugates?

Yield optimization involves:

- Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling of pyrimidine rings, improving yields from 67% to >80% .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance azetidine ring stability during coupling .

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 24h to 2h) while maintaining yields ≥75% .

Q. How do substituent electronic effects influence the reactivity of the azetidine-carbonyl group?

Electron-withdrawing groups (e.g., pyrimidine) increase electrophilicity of the carbonyl carbon, facilitating nucleophilic acyl substitutions. Computational studies (DFT) predict activation energies for reactions with amines, guiding solvent selection (e.g., THF vs. DCM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.